N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine
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Overview
Description
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine is a compound that features a naphthalene ring substituted with a dimethylamino group and a sulfonyl group, which is further linked to the amino acid L-cystine. This compound is known for its fluorescent properties and is widely used in biochemical research, particularly in the study of protein interactions and dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine typically involves the reaction of 5-(dimethylamino)-1-naphthalenesulfonyl chloride with L-cystine. The reaction is carried out in an organic solvent such as acetonitrile, with the presence of a base like sodium hydrogen carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can react with various nucleophiles, such as amines, to form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the cystine moiety, which can be oxidized to cysteine or reduced back to cystine.
Common Reagents and Conditions
Nucleophiles: Amines and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or other reducing agents are used for reduction reactions.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Oxidized or Reduced Cystine/Cysteine: Products of redox reactions involving the cystine moiety.
Scientific Research Applications
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Protein Sequencing and Analysis: Used as a fluorescent tag for identifying and studying proteins.
Fluorescence Resonance Energy Transfer (FRET): Employed in FRET studies to investigate protein folding and interactions.
Biochemical Assays: Utilized in various assays to detect and quantify biomolecules.
Cell Imaging: Applied in fluorescence microscopy for visualizing cellular components and processes.
Mechanism of Action
The primary mechanism of action of N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine involves its ability to form stable fluorescent adducts with amino groups in proteins and other biomolecules. The compound’s fluorescence properties allow it to act as a probe, enabling the detection and analysis of molecular interactions and dynamics. The dimethylamino group enhances the compound’s fluorescence, making it highly sensitive and suitable for various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)naphthalene-1-sulfonyl chloride: A precursor to N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine, used in similar applications.
Dansylamide: Another fluorescent compound with similar properties but different structural features.
Uniqueness
This compound is unique due to its combination of a fluorescent naphthalene ring and the amino acid L-cystine. This structure allows it to interact specifically with proteins and other biomolecules, making it highly valuable in biochemical research. Its enhanced fluorescence and stability compared to other similar compounds make it a preferred choice for many applications .
Properties
CAS No. |
32442-99-2 |
---|---|
Molecular Formula |
C18H23N3O6S3 |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-carboxy-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C18H23N3O6S3/c1-21(2)15-7-3-6-12-11(15)5-4-8-16(12)30(26,27)20-14(18(24)25)10-29-28-9-13(19)17(22)23/h3-8,13-14,20H,9-10,19H2,1-2H3,(H,22,23)(H,24,25)/t13-,14-/m0/s1 |
InChI Key |
USWIMCHOXDPGKC-KBPBESRZSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)O |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CSSCC(C(=O)O)N)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CSSCC(C(=O)O)N)C(=O)O |
32442-99-2 | |
Origin of Product |
United States |
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